4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that belongs to the class of benzamides and chromenones It is characterized by the presence of an isopropoxy group attached to the benzamide moiety and a chromenone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the following steps:
Formation of the Chromenone Ring: The chromenone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and suitable leaving groups.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the chromenone derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromenone or benzamide derivatives.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, leading to changes in signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
- 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
Uniqueness
4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the isopropoxy group and the position of the chromenone ring contribute to its distinct characteristics compared to similar compounds.
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(2)23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(11-15)5-10-18(21)24-17/h3-12H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWECBIDYVBOBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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